methanide CAS No. 830326-21-1](/img/structure/B14208663.png)
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino](pyridin-4-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is a complex organolithium compound It features a lithium ion coordinated to a methanide group, which is further substituted with a pyridin-4-yl group and an (E)-(3,3-dimethylbutan-2-ylidene)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide typically involves the reaction of a lithium reagent with a suitable precursor. One common method is the reaction of lithium pyridin-4-ylmethanide with (E)-(3,3-dimethylbutan-2-ylidene)amine under anhydrous conditions. The reaction is usually carried out in a non-polar solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and solvent purity, is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The lithium ion can be substituted with other metal ions or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-4-ylmethanone derivatives, while reduction could produce pyridin-4-ylmethanol derivatives.
Scientific Research Applications
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide involves its interaction with various molecular targets. The lithium ion can coordinate with electron-rich sites on molecules, facilitating reactions such as nucleophilic addition and substitution. The compound’s unique structure allows it to participate in complex reaction pathways, influencing the reactivity and stability of the intermediates formed.
Comparison with Similar Compounds
Similar Compounds
Lithium pyridin-4-ylmethanide: A simpler analog without the (E)-(3,3-dimethylbutan-2-ylidene)amino group.
Lithium [(E)-(3,3-dimethylbutan-2-ylidene)amino]methanide: Lacks the pyridin-4-yl group.
Uniqueness
Lithium (E)-(3,3-dimethylbutan-2-ylidene)aminomethanide is unique due to the presence of both the pyridin-4-yl and (E)-(3,3-dimethylbutan-2-ylidene)amino groups. This dual functionality enhances its reactivity and allows for more diverse applications compared to its simpler analogs.
Properties
CAS No. |
830326-21-1 |
|---|---|
Molecular Formula |
C12H17LiN2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
lithium;3,3-dimethyl-N-(pyridin-4-ylmethyl)butan-2-imine |
InChI |
InChI=1S/C12H17N2.Li/c1-10(12(2,3)4)14-9-11-5-7-13-8-6-11;/h5-9H,1-4H3;/q-1;+1 |
InChI Key |
ZIPYJIZBLLBRGF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


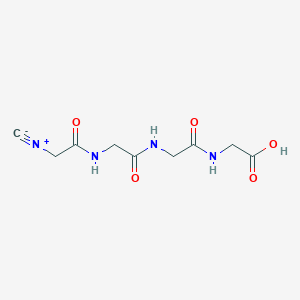
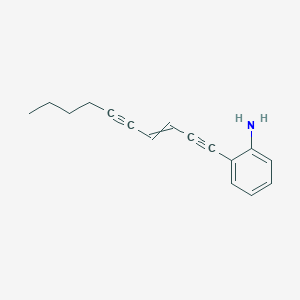
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
![Cyclohexaneacetamide, N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-](/img/structure/B14208606.png)
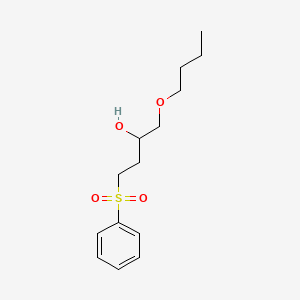

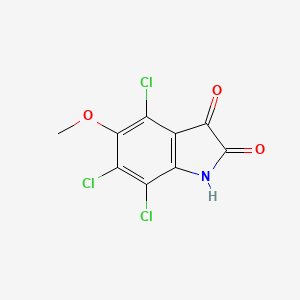

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
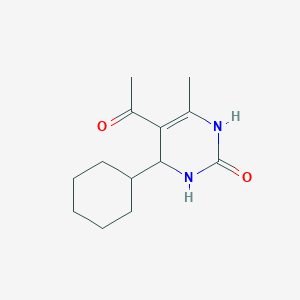

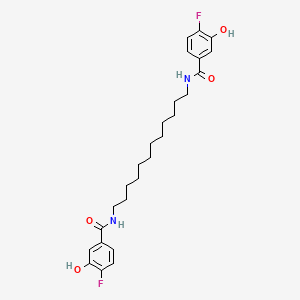
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)
